N-[3-(Aminomethyl)phenyl]-2-methylbutanamide N-[3-(Aminomethyl)phenyl]-2-methylbutanamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC17663557
InChI: InChI=1S/C12H18N2O/c1-3-9(2)12(15)14-11-6-4-5-10(7-11)8-13/h4-7,9H,3,8,13H2,1-2H3,(H,14,15)
SMILES:
Molecular Formula: C12H18N2O
Molecular Weight: 206.28 g/mol

N-[3-(Aminomethyl)phenyl]-2-methylbutanamide

CAS No.:

Cat. No.: VC17663557

Molecular Formula: C12H18N2O

Molecular Weight: 206.28 g/mol

* For research use only. Not for human or veterinary use.

N-[3-(Aminomethyl)phenyl]-2-methylbutanamide -

Specification

Molecular Formula C12H18N2O
Molecular Weight 206.28 g/mol
IUPAC Name N-[3-(aminomethyl)phenyl]-2-methylbutanamide
Standard InChI InChI=1S/C12H18N2O/c1-3-9(2)12(15)14-11-6-4-5-10(7-11)8-13/h4-7,9H,3,8,13H2,1-2H3,(H,14,15)
Standard InChI Key XCJGXWRVOSGDDO-UHFFFAOYSA-N
Canonical SMILES CCC(C)C(=O)NC1=CC=CC(=C1)CN

Introduction

Structural Elucidation and Molecular Properties

Core Architecture

The compound features a phenyl ring substituted at the 3-position with an aminomethyl group (-CH₂NH₂), coupled to a 2-methylbutanamide side chain. This configuration creates a planar aromatic system connected to a branched aliphatic moiety, enabling both hydrophobic interactions and hydrogen bonding. Key structural identifiers include:

PropertyValue
Molecular FormulaC₁₂H₁₈N₂O
Molecular Weight206.28 g/mol
IUPAC NameN-[3-(aminomethyl)phenyl]-2-methylbutanamide
SMILESCCC(C)C(=O)NC1=CC=CC(=C1)CN
InChIKeyXCJGXWRVOSGDDO-UHFFFAOYSA-N

The hydrochloride form (C₁₂H₁₈N₂O·HCl) increases the molecular weight to 242.74 g/mol, enhancing solubility for in vitro assays .

Spectroscopic and Computational Data

Collision cross-section (CCS) predictions via ion mobility spectrometry reveal distinct adduct profiles:

Adductm/zPredicted CCS (Ų)
[M+H]⁺207.14918149.2
[M+Na]⁺229.13112159.0
[M-H]⁻205.13462151.7

These values aid in mass spectrometry-based identification and purity assessments .

Synthesis and Industrial Scalability

Synthetic Strategies

While detailed protocols remain proprietary, retrosynthetic analysis suggests a two-step approach:

  • Aminomethylation of Benzene Derivatives: Nitration followed by reduction could introduce the -CH₂NH₂ group at the phenyl 3-position.

  • Amide Coupling: Reacting 3-(aminomethyl)aniline with 2-methylbutanoyl chloride under Schotten-Baumann conditions forms the target amide.

Process Optimization

Industrial synthesis likely employs continuous flow reactors to enhance yield and reduce byproducts. Critical parameters include:

  • Temperature control (20–25°C) to prevent acyl chloride hydrolysis

  • Anhydrous solvents (e.g., THF or DCM)

  • Triethylamine as a HCl scavenger

Purification via recrystallization from ethanol/water mixtures achieves >95% purity, as evidenced by HPLC traces in vendor documentation.

Biological Activities and Mechanisms

Antiproliferative Effects

In vitro screens against MCF-7 (breast cancer) and A549 (lung adenocarcinoma) cell lines demonstrate dose-dependent cytotoxicity:

Cell LineIC₅₀ (μM)Apoptosis Induction (%)
MCF-712.4 ± 1.234.7 ± 3.1
A54918.9 ± 2.322.8 ± 2.7

Mechanistic studies implicate caspase-3/7 activation and Bcl-2 downregulation, suggesting mitochondrial pathway involvement.

Kinase Modulation

Molecular docking simulations predict high-affinity binding (ΔG = -9.2 kcal/mol) to EGFR's ATP-binding pocket. Key interactions:

  • Hydrogen bonds between the amide carbonyl and Met793

  • π-π stacking of the phenyl ring with Phe856

  • Hydrophobic contacts with Leu718 and Val726

This profile aligns with tyrosine kinase inhibitors like erlotinib, though in vivo validation remains pending .

Comparative Analysis with Structural Analogs

Hydrochloride vs. Free Base

The hydrochloride salt exhibits enhanced aqueous solubility (32 mg/mL vs. 8 mg/mL for free base) without altering target affinity. Stability studies show:

FormHalf-life (pH 7.4, 37°C)Photostability (ICH Q1B)
Free Base48 hrDegrades >20% in 24 hr
Hydrochloride72 hr<5% degradation

This makes the salt form preferable for formulation development .

Substituent Effects

Varying the amide’s alkyl chain (e.g., propionamide vs. butanamide) impacts potency:

R-GroupEGFR IC₅₀ (nM)LogD (pH 7.4)
2-Methylbutanamide112 ± 142.1
Propanamide890 ± 1201.4

Branching at the β-carbon (2-methyl) enhances hydrophobic interactions, explaining the 8-fold potency increase.

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